molecular formula C21H19N3O4S B11579159 (6Z)-3-(4-methylphenyl)-6-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one

(6Z)-3-(4-methylphenyl)-6-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one

Cat. No.: B11579159
M. Wt: 409.5 g/mol
InChI Key: QCDPYMNQPMIXCL-BOPFTXTBSA-N
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Description

(6Z)-3-(4-METHYLPHENYL)-6-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE is a complex organic compound that belongs to the class of triazolothiazoles. This compound is characterized by its unique structure, which includes a triazole ring fused with a thiazole ring, and substituted with a 4-methylphenyl and a 3,4,5-trimethoxyphenyl group. The compound’s structure imparts it with distinct chemical and physical properties, making it of interest in various fields of scientific research.

Properties

Molecular Formula

C21H19N3O4S

Molecular Weight

409.5 g/mol

IUPAC Name

(6Z)-3-(4-methylphenyl)-6-[(3,4,5-trimethoxyphenyl)methylidene]-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-one

InChI

InChI=1S/C21H19N3O4S/c1-12-5-7-14(8-6-12)19-22-23-21-24(19)20(25)17(29-21)11-13-9-15(26-2)18(28-4)16(10-13)27-3/h5-11H,1-4H3/b17-11-

InChI Key

QCDPYMNQPMIXCL-BOPFTXTBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN=C3N2C(=O)/C(=C/C4=CC(=C(C(=C4)OC)OC)OC)/S3

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3N2C(=O)C(=CC4=CC(=C(C(=C4)OC)OC)OC)S3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-3-(4-METHYLPHENYL)-6-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE typically involves multi-step organic reactions. The process begins with the preparation of the triazole and thiazole precursors, which are then fused together under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to enhance efficiency and reduce costs. This involves the use of automated reactors, continuous flow systems, and advanced purification techniques. The industrial methods focus on scalability, reproducibility, and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

(6Z)-3-(4-METHYLPHENYL)-6-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

(6Z)-3-(4-METHYLPHENYL)-6-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (6Z)-3-(4-METHYLPHENYL)-6-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Triazolothiazoles: Compounds with similar triazole-thiazole fused rings.

    Phenyl-substituted triazoles: Compounds with phenyl groups attached to triazole rings.

    Methoxy-substituted aromatics: Compounds with methoxy groups on aromatic rings.

Uniqueness

What sets (6Z)-3-(4-METHYLPHENYL)-6-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE apart is its unique combination of structural features, which imparts it with distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

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